molecular formula C21H22N4O2S B15118123 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine

Cat. No.: B15118123
M. Wt: 394.5 g/mol
InChI Key: BRPDNJXTLJQHHB-UHFFFAOYSA-N
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Description

3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of thiazole, pyrrolidine, and pyridazine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions . The pyrrolidine ring is then introduced through a series of nucleophilic substitution reactions, followed by the formation of the pyridazine ring via cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]methoxy}-6-phenylpyridazine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical reactivity and biological activity. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone

InChI

InChI=1S/C21H22N4O2S/c1-14-20(28-15(2)22-14)21(26)25-11-10-16(12-25)13-27-19-9-8-18(23-24-19)17-6-4-3-5-7-17/h3-9,16H,10-13H2,1-2H3

InChI Key

BRPDNJXTLJQHHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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